molecular formula C21H16O B010762 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene CAS No. 101030-77-7

8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene

Cat. No. B010762
M. Wt: 284.3 g/mol
InChI Key: GXPGBCCQKKYQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene (EHCTP) is a polycyclic aromatic hydrocarbon (PAH) that is known to be a potent mutagen and carcinogen. It is formed during the incomplete combustion of organic matter, such as tobacco smoke, diesel exhaust, and grilled meats. EHCTP has been identified in many environmental samples, including air, water, soil, and food.

Mechanism Of Action

8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene is metabolized by cytochrome P450 enzymes to form reactive epoxide intermediates, which can react with DNA and proteins to form adducts. These adducts can cause mutations and disrupt normal cellular functions, leading to cancer.

Biochemical And Physiological Effects

8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. It can also alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene has been found to accumulate in various tissues, including lung, liver, and kidney, and can cause tissue damage and dysfunction.

Advantages And Limitations For Lab Experiments

8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene is a useful tool for studying the mechanisms of PAH-induced carcinogenesis. It can be used to investigate the role of DNA adducts, oxidative stress, and inflammation in cancer development. However, 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene is a potent mutagen and carcinogen, and caution must be taken when handling and disposing of it.

Future Directions

1. Investigate the role of 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene in the development of lung cancer in humans.
2. Develop new methods for detecting and quantifying 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene in environmental samples.
3. Study the effects of 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene on the gut microbiome and its potential role in colorectal cancer.
4. Investigate the use of 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene as a biomarker for exposure to PAHs.
5. Develop new strategies for preventing 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene-induced DNA damage and carcinogenesis.

Synthesis Methods

8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene can be synthesized by the oxidation of 7,8-dihydrocyclohepta(a)pyrene with a suitable oxidizing agent, such as m-chloroperbenzoic acid or lead tetraacetate. The reaction yields a mixture of 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene and its dihydrodiol, which can be separated by column chromatography.

Scientific Research Applications

8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage, gene mutations, and chromosomal aberrations in bacterial, mammalian, and human cells. 8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene is also a potent skin carcinogen in mice and has been implicated in the development of lung cancer in humans.

properties

CAS RN

101030-77-7

Product Name

8,9-Epoxy-8,9,10,11-tetrahydro-7H-cyclohepta(a)pyrene

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

6-oxahexacyclo[12.6.2.02,9.05,7.011,21.018,22]docosa-1(21),2(9),10,12,14(22),15,17,19-octaene

InChI

InChI=1S/C21H16O/c1-2-12-4-5-14-10-15-11-19-18(22-19)9-8-16(15)17-7-6-13(3-1)20(12)21(14)17/h1-7,10,18-19H,8-9,11H2

InChI Key

GXPGBCCQKKYQHP-UHFFFAOYSA-N

SMILES

C1CC2=C(CC3C1O3)C=C4C=CC5=C6C4=C2C=CC6=CC=C5

Canonical SMILES

C1CC2=C(CC3C1O3)C=C4C=CC5=C6C4=C2C=CC6=CC=C5

synonyms

8,9,10,11-Tetrahydro-8,9-epoxy-7H-cyclohepta[a]pyrene

Origin of Product

United States

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